molecular formula C5H7N3O B060448 1-Methylcytosine CAS No. 176112-79-1

1-Methylcytosine

Cat. No. B060448
M. Wt: 125.13 g/mol
InChI Key: HWPZZUQOWRWFDB-UHFFFAOYSA-N
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Description

1-Methylcytosine is a methylated form of the DNA base cytosine . In 1-methylcytosine, a methyl group is attached to the 1st atom in the 6-atom ring. This methyl group distinguishes 1-methylcytosine from cytosine .


Molecular Structure Analysis

The molecular structure of 1-Methylcytosine has been analyzed in several studies. For example, a study titled “Charting oxidized methylcytosines at base resolution” discusses the molecular interactions and changes in gene copy numbers that modulate the activity of DNMTs in diverse gene regulatory functions .


Chemical Reactions Analysis

1-Methylcytosine is involved in various chemical reactions. For instance, a study titled “Enzymatic approaches for profiling cytosine methylation and…” discusses the enzymatic activities including methylation by DNA methyltransferases, oxidation of 5mC by TET family enzymes, hypermodification of 5hmC by glucosyltransferases, and the generation of transition mutations from cytosine to uracil by DNA deaminases .


Physical And Chemical Properties Analysis

1-Methylcytosine has a molecular formula of C5H7N3O and a molar mass of 125.131 g·mol −1 . It is a pyrimidone, an aminopyrimidine and a methylcytosine. It is functionally related to a cytosine .

Scientific Research Applications

  • Tautomerism and Protonation : 1-MeC predominantly exists in the amino form and protonates at 3-N in acidic solutions. This characteristic is similar in cytosine nucleosides, indicating the structural existence of these forms in nucleosides too (Miles, Bradley, & Becker, 1963).

  • DNA Methylation and Disease : Methylcytosine is an epigenetic alteration linked to gene silencing and diseases. Various methods have been developed to analyze DNA methylation, including those focusing on overall levels of methylcytosine and specific DNA sequences (Fraga & Esteller, 2002).

  • Aging and Epigenetics : 5-Methylcytosine (m5C) plays a significant role in human diseases and aging. A simple method for determining total genomic levels of m5C in DNA can be applicable to aging research for rapid screening and comparison (Barciszewska, Barciszewska, & Rattan, 2007).

  • Role in Mammalian Development : Cytosine methylation, including 5-methylcytosine, is crucial for various biological processes like genomic imprinting, genome stabilization, and retrotransposon silencing in mammals (Bestor, 2000).

  • Conversion to 5-Hydroxymethylcytosine : The conversion of 5-methylcytosine to 5-hydroxymethylcytosine in mammalian DNA has significant implications in epigenetic regulation, indicating dynamic DNA methylation pathways (Tahiliani et al., 2009).

  • Functions Beyond Gene Silencing : DNA methylation's function varies with context, including in transcriptional start sites, gene bodies, regulatory elements, and repeat sequences. This suggests a nuanced relationship between DNA methylation and transcription (Jones, 2012).

  • Cancer Research : Studies have revealed significant changes in methylation patterns in diseases like cancer, with methods developed for high-sensitivity mapping of methylated cytosines (Clark, Harrison, Paul, & Frommer, 1994).

  • UV-induced Reactions : 1-Methylcytosine undergoes specific photoisomerizations and hydrogen-atom transfers when exposed to UV light, indicating potential roles in biological reactions and damage under UV exposure (Reva, Nowak, Lapinski, & Fausto, 2012).

Safety And Hazards

In terms of safety and hazards, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

Future Directions

Future research directions for 1-Methylcytosine include further understanding of the regulation and mechanisms responsible for methylation modification and the development of methylation-based biomarkers in cancer detection and novel methylation-targeted drugs . Another study titled “DNA methylation: past, present and future directions” highlights the major findings in the methylation field over the past 20 years and summarizes the most important and interesting future directions the field is likely to take in the next millennium .

properties

IUPAC Name

4-amino-1-methylpyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-3-2-4(6)7-5(8)9/h2-3H,1H3,(H2,6,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPZZUQOWRWFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60149949
Record name 1-Methylcytosine
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylcytosine

CAS RN

1122-47-0
Record name 1-Methylcytosine
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Record name 1-Methylcytosine
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Record name 1-Methylcytosine
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Record name 4-amino-1-methyl-1,2-dihydropyrimidin-2-one
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Record name 1-METHYLCYTOSINE
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Synthesis routes and methods I

Procedure details

4-Amino-1-methyl-1H-pyrimidin-2-one was prepared from cytosine and methyliodide using the methods described above for the preparation of 4-amino-1-benzyl-1H-pyrimidin-2-one.
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Synthesis routes and methods II

Procedure details

4-N—(N,N-dimethyl-aminomethylene)-1-methylcytosine (1.0 g, 5.5 mmol) and ethanol solution (50 mL) containing 30% methylamine were added in 100 mL mad apple-type flask with a magnetic stirrer and the mixture was allowed to stir for 12 hr. The precipitated white solids were collected, and recrystallized in ethanol-water mixture. The object was obtained as white solids (0.61 g, yield, 88%). 1H NMR (400 MHz, DMSO-d6):3.31 (s, 3H), 5.59 (d, 1H), 6.91 (br, 2H), 7.54 (d, 1H) 13C NMR (100 MHz, DMSO-d6):δ6.6, 92.9, 146.6, 156.3, 166.1; MS (ES1+) calcd for C5H7N3O+(M+H+) 126.0662, found 126.0804.
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4-N—(N,N-dimethyl-aminomethylene)-1-methylcytosine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,350
Citations
J Ruiz, N Cutillas, C Vicente, MD Villa, G López… - Inorganic …, 2005 - ACS Publications
Palladium and platinum complexes with the model nucleobase 1-methylcytosine (1-Mecyt) of the types [Pd(N−N)(C 6 F 5 )(1-Mecyt)]ClO 4 [N−N = bis(3,5-dimethylpyrazol-1-yl)methane (…
Number of citations: 126 pubs.acs.org
M Yaghoubi Jouybari, Y Liu, R Improta… - Journal of Chemical …, 2020 - ACS Publications
The nonadiabatic quantum dynamics (QD) of cytosine and 1-methylcytosine in the gas phase is simulated for 250 fs after a photoexcitation to one of the first two bright states. The …
Number of citations: 35 pubs.acs.org
M Szczesniak, J Leszczynski… - Journal of the American …, 1992 - ACS Publications
… 4 56We now find that the nucleoside analogue 1-methylcytosine (1MC) also exists in these … 7 89In earlier studies of the IR spectrum of matrix-isolated 1-methylcytosine, some weak …
Number of citations: 50 pubs.acs.org
TJ Kistenmacher, M Rossi, LG Marzilli - Inorganic Chemistry, 1979 - ACS Publications
A single-crystal X-ray diffraction analysis on the complex (nitrato)(1-methylcytosine) silver (I) … dimeric [Ag (1-methylcytosine)(N03)] 2 complex with each of the 1-methylcytosine residues …
Number of citations: 98 pubs.acs.org
M RossI, TJ Kistenmacher - Acta Crystallographica Section B …, 1977 - scripts.iucr.org
… The crystal structure of 1-methylcytosine shows one of the … packing motif exhibited by 1-methylcytosine has prompted us to … Our refinement of the structure of 1- methylcytosine has led …
Number of citations: 53 scripts.iucr.org
Q Li, L Blancafort - Photochemical & Photobiological Sciences, 2013 - Springer
The photochemistry and photophysics of the amino-oxo (AO) and imino-oxo (IO) tautomers of 1-methylcytosine are investigated with ab initio calculations, using the CASPT2//CASSCF …
Number of citations: 21 link.springer.com
S Urano, X Yang, PR LeBreton - Journal of molecular structure, 1989 - Elsevier
… For 1-methylcytosine, the results of the current calculations and recent findings concerning the tautomerism of cytosine in nonpolar environments has led to new assignments. …
Number of citations: 117 www.sciencedirect.com
E Sinn, CM Flynn Jr, RB Martin - Inorganic Chemistry, 1977 - ACS Publications
… The two 1-methylcytosine rings are parallel to each other and at 84.1 to the Pd2Cl2N2 plane. The Pd-H(41) distance of 2.66 (2) Á is shorter than the sum of the van der Waals radii of Pd …
Number of citations: 58 pubs.acs.org
EC Fusch, B Lippert - Journal of the American Chemical Society, 1994 - ACS Publications
… 1 -methylcytosine) has been isolated and studied by -ráy crystallography. It is composed of a Zn(OH)Zn(… 1-methylcytosine), appears to be the first example of a multinuclear nucleobase …
Number of citations: 73 pubs.acs.org
N Marino, D Armentano, G De Munno - Inorganica Chimica Acta, 2016 - Elsevier
… Focusing on cytosine (cyt) and its substituted nucleobase 1-methylcytosine (1-Mecyt), the metal binding is known to occur via either N3, O2 or N4, and via N3-O2 or N3-N4 …
Number of citations: 11 www.sciencedirect.com

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